b-Endorphin (18-31) (human)

Enzyme inhibition γ-endorphin generating endopeptidase peptide metabolism

This 14-amino acid C-terminal fragment of β-Endorphin (CAS 74216-35-6) is functionally non-interchangeable with the full-length opioid peptide. It lacks the N-terminal Tyr-Gly-Gly-Phe-Met pharmacophore, making it devoid of classical μ/δ-opioid receptor activity. Essential for studying non-opioid immunomodulation of T-cells, inhibiting the γ-endorphin-generating endopeptidase (IC50: 0.35 μM), and serving as a reference standard in T-cell peptidase pathway research. Procure this specific fragment to avoid confounding opioid receptor activation and ensure physiologically relevant enzyme inhibition at low concentrations. Supplied as lyophilized powder.

Molecular Formula C75H122N20O20
Molecular Weight 1623.9 g/mol
CAS No. 74216-35-6
Cat. No. B3029665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameb-Endorphin (18-31) (human)
CAS74216-35-6
Molecular FormulaC75H122N20O20
Molecular Weight1623.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)N
InChIInChI=1S/C75H122N20O20/c1-7-41(3)61(95-74(113)62(42(4)8-2)94-64(103)44(6)85-71(110)56(39-58(82)98)92-68(107)50(23-13-17-33-77)87-65(104)48(80)36-45-20-10-9-11-21-45)73(112)90-52(25-15-19-35-79)69(108)93-55(38-57(81)97)70(109)84-43(5)63(102)91-54(37-46-26-28-47(96)29-27-46)72(111)89-51(24-14-18-34-78)67(106)88-49(22-12-16-32-76)66(105)83-40-59(99)86-53(75(114)115)30-31-60(100)101/h9-11,20-21,26-29,41-44,48-56,61-62,96H,7-8,12-19,22-25,30-40,76-80H2,1-6H3,(H2,81,97)(H2,82,98)(H,83,105)(H,84,109)(H,85,110)(H,86,99)(H,87,104)(H,88,106)(H,89,111)(H,90,112)(H,91,102)(H,92,107)(H,93,108)(H,94,103)(H,95,113)(H,100,101)(H,114,115)/t41-,42-,43-,44-,48-,49-,50-,51-,52-,53-,54-,55-,56-,61-,62-/m0/s1
InChIKeyHCVYNMXVAYKDHJ-FMKAWOOCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

β-Endorphin (18-31) (human) CAS 74216-35-6: C-Terminal 14-mer Peptide for Non-Opioid Immunomodulatory Research


β-Endorphin (18-31) (human) (CAS: 74216-35-6), also designated β-lipotropin (76-89), is a 14-amino acid synthetic peptide fragment corresponding to the C-terminal region of the full-length 31-residue endogenous opioid peptide β-endorphin [1]. Unlike the full-length β-endorphin (1-31), which exhibits potent analgesic activity 18–33 times that of morphine via μ-opioid receptor agonism , this fragment lacks the N-terminal opioid pharmacophore (Tyr-Gly-Gly-Phe-Met) and is therefore devoid of classical opioid receptor-mediated analgesic activity [2]. Instead, β-endorphin (18-31) possesses a distinct pharmacological profile characterized by non-opioid immunomodulatory actions, including enhancement of T-cell proliferation and cytokine production [3], as well as potent inhibition of the γ-endorphin-generating endopeptidase (γ-EGE) that processes the parent peptide in vivo [4]. The peptide has a molecular formula of C75H122N20O20, a molecular weight of 1623.89 g/mol, and is typically supplied as a lyophilized powder with purity specifications ≥98%, requiring storage at -20°C for long-term stability .

Why β-Endorphin (18-31) (human) Cannot Be Substituted with Full-Length β-Endorphin (1-31) or N-Terminal Fragments in Non-Opioid Research


β-Endorphin (18-31) (human) is functionally non-interchangeable with full-length β-endorphin (1-31) or other β-endorphin fragments due to fundamental differences in receptor engagement and biological readout. The full-length β-endorphin (1-31) acts as a potent opioid receptor agonist with preferred affinity for μ- and δ-opioid receptors (Ki in low nanomolar range), mediating classical analgesic responses that are naloxone-reversible [1]. In contrast, β-endorphin (18-31) lacks the N-terminal enkephalin sequence required for opioid receptor activation and instead binds to a distinct, naloxone-insensitive binding site on immune cells [2]. Comparative competition studies on murine splenocytes demonstrate that β-endorphin (18-31) and β-endorphin (6-31) exhibit differential potencies at this non-opioid site, whereas N-acetyl-β-endorphin (1-31) and the parent peptide show equipotent binding—indicating that C-terminal fragments engage a pharmacologically unique target [3]. Furthermore, β-endorphin (18-31) acts as a potent feedback inhibitor of the γ-endorphin-generating endopeptidase (IC50: 0.35 μM), a property not shared by γ-endorphin itself [4]. Consequently, substituting β-endorphin (18-31) with the full-length peptide, α-endorphin, γ-endorphin, or N-terminal fragments will yield fundamentally different—and potentially misleading—experimental outcomes in studies of non-opioid immunomodulation, T-cell biology, or β-endorphin metabolic processing.

Quantitative Comparative Evidence: β-Endorphin (18-31) (human) vs. β-Endorphin (1-31), (6-31), (28-31), and γ-Endorphin


γ-EGE Inhibition: β-Endorphin (18-31) Exhibits 44-Fold Higher Potency than Parent β-Endorphin (1-31)

β-Endorphin (18-31) (human) acts as a potent and specific inhibitor of γ-endorphin generating endopeptidase (γ-EGE), the enzyme responsible for cleaving β-endorphin (1-31) into γ-endorphin and β-endorphin (18-31) [1]. In direct comparative inhibition assays using rat brain synaptic membrane preparations, β-endorphin (18-31) demonstrated an IC50 of 0.35 μM, which is approximately 44-fold more potent than the parent full-length β-endorphin (1-31), which exhibited an IC50 of 15.5 μM [2]. This product inhibition feedback loop is unique to the (18-31) fragment; γ-endorphin, the other cleavage product of γ-EGE, failed to inhibit the enzyme activity, underscoring the specific structural requirements for enzyme binding that reside within the C-terminal (18-31) sequence [3]. Among other neuropeptides tested, dynorphin (1-13) showed even higher potency (IC50: 0.14 μM), while substance P (IC50: 26 μM) and porcine ACTH (1-39) (IC50: 6.3 μM) were less effective inhibitors than β-endorphin (18-31) [4].

Enzyme inhibition γ-endorphin generating endopeptidase peptide metabolism feedback regulation

Naloxone-Insensitive Splenocyte Binding: β-Endorphin (18-31) Is Less Potent than β-Endorphin (6-31) at the Non-Opioid Immune Receptor

β-Endorphin (18-31) (human) binds to a naloxone-insensitive, non-opioid receptor site that is inducible on cultured murine splenocytes, a binding site pharmacologically distinct from classical μ, δ, and κ opioid receptors [1]. In radioreceptor competition assays using [125I]β-endorphin as the primary ligand, β-endorphin (18-31) and β-endorphin (28-31) displaced binding with lower potency compared to longer C-terminal fragments [2]. Quantitative rank-order analysis from the same study demonstrated that β-endorphin (6-31) was approximately 10-fold more potent than β-endorphin (28-31) in displacing [125I]β-endorphin from this site, while β-endorphin (1-27) and naloxone were completely ineffective at concentrations tested [3]. The binding site exhibited a single saturable site with a Kd of 4.1 × 10⁻⁹ M for the full-length [125I]β-endorphin (1-31) [4]. Importantly, N-acetyl-β-endorphin (1-31)—an inactivated derivative that fails to bind brain opioid receptors—was equipotent to β-endorphin (1-31) at this immune site, confirming its non-opioid pharmacological identity [5].

Non-opioid receptor immune cell binding naloxone-insensitive site splenocytes

T-Cell Proliferation: β-Endorphin (18-31) Enhances Proliferation but Is Less Efficacious than β-Endorphin (6-31)

β-Endorphin (18-31) (human) enhances T-cell proliferation through a non-opioid mechanism independent of the N-terminal opioid pharmacophore [1]. In direct comparative studies using rat splenic T-cells stimulated with suboptimal concentrations of concanavalin A (Con A), both β-endorphin (6-31) and β-endorphin (18-31)—which lack the opioid receptor-binding N-terminal sequence—significantly enhanced T-cell proliferation when added directly to the cultures [2]. However, human β-endorphin (18-31) was consistently less effective than β-endorphin (6-31) or the intact 31-residue peptide in augmenting murine lymphocyte proliferation, suggesting that while the C-terminus contains the primary active sequence for this immunomodulatory effect, the N-terminal region contributes additional potency [3]. In contrast, shorter C-terminal fragments including β-endorphin (24-31) and β-endorphin (28-31) failed to stimulate proliferation, indicating that the minimal active sequence for T-cell proliferative enhancement resides within residues 18-23 of the β-endorphin molecule [4].

T-cell proliferation immunomodulation lymphocyte activation non-opioid peptide

Cytokine Production: β-Endorphin (18-31) and α-Endorphin Activate Distinct Non-Overlapping Sites on CD4+ T Cells

β-Endorphin (18-31) (human) stimulates lymphokine (cytokine) production by murine CD4+ T cells through a mechanism distinct from that of α-endorphin [1]. In comparative functional studies, both α-endorphin (corresponding to β-endorphin residues 1-16) and β-endorphin (18-31) were shown to stimulate cytokine production by CD4+ T cells [2]. Because these two peptides do not overlap in amino acid sequence—α-endorphin comprises the N-terminal 16 residues containing the opioid pharmacophore, whereas β-endorphin (18-31) comprises the C-terminal 14 residues lacking opioid activity—the data support the conclusion that at least two distinct and independent sites on the β-endorphin molecule can exert stimulating effects on T-cell cytokine production [3]. This finding demonstrates that the immunomodulatory activity of β-endorphin is not exclusively mediated by the N-terminal opioid core; rather, the C-terminal (18-31) fragment represents a functionally autonomous immunomodulatory domain [4].

Lymphokine production CD4+ T cells cytokine stimulation α-endorphin

Endogenous Generation: β-Endorphin (18-31) Is a Naturally Occurring Product of T-Cell Peptidase-Mediated β-Endorphin Processing

β-Endorphin (18-31) is not merely a synthetic fragment but a naturally occurring cleavage product generated by a secreted, metal-dependent thiol peptidase expressed by activated T cells [1]. Studies on β-endorphin metabolism by CD4+ and CD8+ T cells, as well as the EL4 thymoma cell line, have demonstrated that extracellular β-endorphin is metabolized exclusively by this secreted peptidase, which cleaves the parent β-endorphin (1-31) molecule at approximately equal rates at either of two sites to yield four distinct fragments: β-endorphin (1-17) (which is γ-endorphin), β-endorphin (1-18), β-endorphin (18-31), and β-endorphin (19-31) [2]. The enzyme does not further cleave β-endorphin (18-31) once generated, indicating that this fragment is a stable terminal metabolic product [3]. This T-cell peptidase is distinct from previously described β-endorphin-metabolizing enzymes and is expressed constitutively in EL-4 cells and upon anti-CD3 activation of both CD4+ and CD8+ T cells [4]. Notably, while the enzyme cleaves β-endorphin, dynorphin A (1-17), and dynorphin B (1-13), it does not cleave Leu-enkephalin, dynorphin A (1-9), γ-endorphin, or β-endorphin (18-31), demonstrating substrate specificity [5].

Peptide metabolism T-cell peptidase extracellular processing β-endorphin cleavage

Physicochemical Specifications: β-Endorphin (18-31) (human) CAS 74216-35-6 with ≥98% Purity and Defined Storage Stability

β-Endorphin (18-31) (human) is commercially available as a lyophilized powder with purity specifications of ≥98% by HPLC . The peptide has a molecular formula of C75H122N20O20, a molecular weight of 1623.89 g/mol, and a defined amino acid sequence H-Phe-Lys-Asn-Ala-Ile-Ile-Lys-Asn-Ala-Tyr-Lys-Lys-Gly-Glu-OH [1]. Storage specifications are well-defined: lyophilized powder is stable for up to 3 years when stored at -20°C, or up to 2 years at 4°C . Once reconstituted in solvent, the peptide is stable for up to 6 months at -80°C or up to 1 month at -20°C . The calculated LogP is 4.77, and topological polar surface area (tPSA) is 689.41 Ų, indicating moderate lipophilicity [2]. Solubility data indicate that β-endorphin (18-31) may dissolve in DMSO, with alternative solvents including water, ethanol, or DMF for samples with low aqueous solubility . Unlike the parent β-endorphin (1-31), which requires careful handling due to its opioid agonist activity, β-endorphin (18-31) is classified as a non-hazardous research peptide with no special packaging or hazardous surcharges [3].

Peptide purity storage stability solubility vendor specifications

Defined Research Applications for β-Endorphin (18-31) (human) Based on Quantitative Comparative Evidence


Feedback Inhibition Studies of β-Endorphin Metabolic Processing in the Central Nervous System

β-Endorphin (18-31) (human) is the optimal reagent for investigating feedback regulatory mechanisms in β-endorphin metabolism, specifically the inhibition of γ-endorphin generating endopeptidase (γ-EGE). With an IC50 of 0.35 μM against γ-EGE—approximately 44-fold more potent than the parent β-endorphin (1-31) (IC50: 15.5 μM)—this fragment enables sensitive detection of product inhibition at physiologically relevant concentrations [1]. Researchers studying the regulation of β-endorphin processing in rat brain synaptic membranes should use β-endorphin (18-31) rather than the full-length peptide, as the latter requires >40-fold higher concentrations to achieve equivalent enzyme inhibition, potentially introducing off-target effects or solubility limitations [2]. This application is particularly relevant for studies of neuropeptide processing, enzyme kinetics, and the role of C-terminal fragments in autoregulatory feedback loops.

Non-Opioid T-Cell Immunomodulation Without Confounding μ-Opioid Receptor Activation

β-Endorphin (18-31) (human) serves as the preferred reagent for studies requiring dissection of the non-opioid immunomodulatory effects of β-endorphin on T lymphocytes, without the confounding activation of classical μ- and δ-opioid receptors. Unlike full-length β-endorphin (1-31), which produces naloxone-reversible analgesic effects, β-endorphin (18-31) lacks the N-terminal opioid pharmacophore and enhances T-cell proliferation through a distinct mechanism [1]. The fragment stimulates cytokine production by CD4+ T cells via a site that does not overlap with the α-endorphin (N-terminal) active domain, enabling researchers to independently interrogate the C-terminal immunomodulatory pathway [2]. Although β-endorphin (18-31) is less efficacious than β-endorphin (6-31) in enhancing lymphocyte proliferation, it provides a defined, shorter C-terminal tool that retains biological activity while minimizing peptide length and synthetic complexity [3].

Characterization of Naloxone-Insensitive β-Endorphin Binding Sites on Immune Cells

β-Endorphin (18-31) (human) is an essential comparator peptide for mapping the structure-activity relationships of the naloxone-insensitive, non-opioid β-endorphin binding site expressed on immune cells. Radioreceptor competition studies using [125I]β-endorphin on cultured murine splenocytes have demonstrated that β-endorphin (18-31) and β-endorphin (28-31) displace binding with lower potency than β-endorphin (6-31), while β-endorphin (1-27) and naloxone are completely ineffective [1]. This rank-order pharmacological profile (1-31 ≈ N-Ac-1-31 > 6-31 > 18-31 ≈ 28-31 ≫ 1-27) provides a critical reference framework for characterizing the binding site and distinguishing it from classical opioid receptors [2]. Researchers should include β-endorphin (18-31) in competitive binding panels to definitively confirm that an observed effect is mediated by this unique immune cell receptor rather than by μ, δ, or κ opioid receptors [3].

In Vitro Reconstitution of T-Cell-Mediated β-Endorphin Processing Pathways

β-Endorphin (18-31) (human) is the authentic reference standard for studies reconstituting the T-cell secreted peptidase pathway that generates immunomodulatory β-endorphin fragments. The secreted, metal-dependent thiol peptidase expressed by activated CD4+ and CD8+ T cells cleaves β-endorphin (1-31) to yield β-endorphin (18-31) as a primary, stable product [1]. Since this peptidase does not further degrade β-endorphin (18-31) once generated, the fragment serves as both a reference standard for HPLC/LC-MS identification of enzymatic products and as a substrate specificity control [2]. Investigators studying the immunoregulatory role of T-cell-derived neuropeptide processing should procure β-endorphin (18-31) for use in enzyme assays, product identification, and as a positive control in functional studies examining the biological activity of endogenously generated C-terminal fragments [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for b-Endorphin (18-31) (human)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.